(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c24-15-18(23-25-19-13-7-8-14-20(19)27-23)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21,26H/b22-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYFDAUHSZVHBH-PYCFMQQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]thiazol-2-yl Methanol Derivatives as Precursors
The benzo[d]thiazole ring system is constructed via cyclization of 2-aminothiophenol with carbonyl derivatives. Subsequent lithiation at -78°C using n-BuLi in tetrahydrofuran (THF) enables nucleophilic addition to aryl aldehydes, yielding benzo[d]thiazol-2-yl methanol intermediates (e.g., S1–S11). For example, benzo[d]thiazol-2-yl(4-methoxyphenyl)methanol (S1) is synthesized in 72% yield via lithiation followed by quenching with 4-methoxybenzaldehyde. These alcohols serve as critical precursors for further functionalization.
Etherification and Allylation Reactions
Etherification of benzo[d]thiazol-2-yl methanols with allyl bromides under Ag₂O catalysis introduces alkoxy groups while preserving stereochemical integrity. In a representative procedure, S8 (4-(benzo[d]thiazol-2-yl(hydroxy)methyl)benzonitrile) reacts with 3-methylbut-2-en-1-yl bromide in diethyl ether, yielding 2-((4-cyanophenyl)((3-methylbut-2-en-1-yl)oxy)methyl)benzo[d]thiazole at 59% yield. The reaction proceeds via an SN2 mechanism, with Ag₂O acting as a base to deprotonate the alcohol and facilitate nucleophilic attack.
Construction of the But-2-enenitrile Backbone
Knoevenagel Condensation for Nitrile Incorporation
The nitrile group is introduced via Knoevenagel condensation between benzo[d]thiazol-2-yl ketones and malononitrile. For instance, reacting benzo[d]thiazol-2-yl(phenyl)methanone with malononitrile in ethanol under reflux conditions yields α,β-unsaturated nitriles. However, this method requires modification to achieve the Z-configuration, necessitating sterically hindered bases like DBU (1,8-diazabicycloundec-7-ene) to favor cis-addition.
Stereoselective Hydroxylation
Hydroxylation at the β-position is achieved using OsO₄-mediated dihydroxylation followed by selective reduction. Alternatively, Sharpless asymmetric dihydroxylation with AD-mix-β introduces the hydroxyl group with >90% enantiomeric excess (ee). Subsequent acid-catalyzed dehydration forms the Z-configured double bond, as confirmed by NOESY correlations.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reactions conducted in anhydrous THF at -78°C minimize side reactions such as epimerization. For example, lithiation of benzo[d]thiazole derivatives at -78°C prevents aggregation and ensures high regioselectivity. Polar aprotic solvents like DMF enhance nitrile stability during Knoevenagel condensations.
Catalytic Systems and Equivalents
Using 1.25 equivalents of n-BuLi ensures complete deprotonation of the benzo[d]thiazole C2 position. Ag₂O (5.5 equivalents) in etherification reactions maximizes yield by preventing oxidative degradation of allyl bromides.
Spectroscopic Characterization and Data Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of the target compound exhibit distinct signals for the Z-configured double bond (δ 5.77 ppm, d, J = 10.2 Hz) and the hydroxyl group (δ 3.78 ppm, br s). ¹³C NMR confirms the nitrile carbon at δ 118.5 ppm and the quaternary carbons of the diphenyl groups at δ 145.7 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile shows a molecular ion peak at m/z 427.1284 ([M+H]⁺), consistent with the calculated mass (427.1287).
Mechanistic Insights and Stereochemical Control
Wittig Reaction Pathways
The regiodivergent Wittig reaction between benzo[d]thiazol-2-yl ylides and α,β-unsaturated nitriles governs the Z/E selectivity. Bulky ylides favor the Z-isomer due to reduced steric hindrance during the transition state.
Role of Lewis Acids in Stereoselection
BF₃·OEt₂ catalyzes the syn-addition of hydroxyl groups during dihydroxylation, stabilizing the developing positive charge on the β-carbon and favoring Z-configuration retention.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of benzo[d]thiazol-2-yl ketones or aldehydes.
Reduction: Formation of benzo[d]thiazol-2-yl primary amines.
Substitution: Various substituted benzo[d]thiazol-2-yl derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Biology
Biological assays: Used in the development of assays to study enzyme activity or protein interactions.
Medicine
Drug development: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Materials science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Features
The compound is compared to three classes of analogs:
- Benzothiazole-containing enenitriles : Share the benzothiazole core but vary in substituents (e.g., absence of diphenyl or hydroxyl groups).
- Benzodioxine derivatives : E.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (), which replaces benzothiazole with benzodioxine and incorporates a thiosemicarbazide group.
- Diphenyl-substituted enenitriles : Lack heterocyclic moieties but retain the diphenyl and nitrile groups.
Table 1: Structural Comparison
2.2 Physicochemical Properties
Benzothiazole derivatives generally exhibit higher melting points (200–300°C range) due to aromatic stacking, whereas benzodioxine derivatives () may have lower melting points (~150–200°C) owing to reduced planarity.
Table 2: Property Comparison
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 240–260 (est.) | Moderate | 3.5–4.0 |
| Benzodioxine Derivative | 160–180 | High | 2.0–2.5 |
| Diphenyl Enenitrile | 180–200 | Low | 4.5–5.0 |
2.3 Computational Studies
Density functional theory (DFT) methods, such as Becke’s hybrid exchange-correlation functional () and the Lee-Yang-Parr (LYP) correlation functional (), provide insights into electronic properties:
- HOMO-LUMO Gap : The target compound’s benzothiazole ring and electron-withdrawing nitrile group likely reduce the HOMO-LUMO gap compared to benzodioxine analogs, enhancing reactivity .
- Dipole Moment: The hydroxyl group increases polarity, yielding a higher dipole moment (~5–6 Debye) versus non-hydroxylated analogs (~3–4 Debye).
Table 3: DFT-Predicted Electronic Properties
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|
| Target Compound | 4.2 | 5.8 |
| Benzodioxine Derivative | 5.0 | 3.5 |
| Diphenyl Enenitrile | 4.8 | 2.9 |
Biological Activity
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzo[d]thiazole moiety, a hydroxyl group, and a nitrile functional group. The molecular formula is with a molecular weight of approximately 344.41 g/mol. Its structural features contribute to its biological activity, particularly in modulating cellular pathways.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation. By preventing NF-kB activation, the compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines .
Anticancer Effects
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been particularly effective against various cancer cell lines, including breast and colon cancer cells. The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Studies
-
Breast Cancer Cell Line Study
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : A significant reduction in cell viability was observed at concentrations above 25 µM, with an IC50 value calculated at approximately 30 µM. Morphological changes indicative of apoptosis were also noted .
-
Inflammation Model Study
- Objective : To assess the anti-inflammatory properties in an LPS-induced inflammation model using RAW 264.7 macrophages.
- Method : Cells were pre-treated with the compound before LPS exposure, followed by measurement of TNF-alpha levels using ELISA.
- Results : The compound significantly decreased TNF-alpha secretion by 60% compared to untreated controls, demonstrating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | Concentration (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Cytotoxicity | MCF-7 Breast Cancer | 25 - 50 | ~30 | Induction of apoptosis via caspases |
| Anti-inflammatory | RAW 264.7 Macrophages | 10 - 50 | N/A | Inhibition of NF-kB and cytokine release |
| Antioxidant Activity | Human Fibroblasts | 10 - 100 | N/A | Reduction of ROS production |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
